Monoamine Uptake Inhibition: Ethcathinone vs. Methcathinone at Human Dopamine Transporter (hDAT)
In a direct comparative study using HEK 293 cells expressing human DAT, ethcathinone demonstrated approximately 10-fold lower potency for dopamine uptake inhibition (IC₅₀ = 1,014 nM) compared to methcathinone (IC₅₀ ≈ 100 nM range) [1]. This substantial difference in DAT inhibitory potency is a critical differentiator for researchers selecting compounds based on desired dopaminergic activity profiles.
| Evidence Dimension | Dopamine transporter (DAT) uptake inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1,014 nM |
| Comparator Or Baseline | Methcathinone (IC₅₀ ≈ 100 nM range; Simmler et al. 2014 data) |
| Quantified Difference | Approximately 10-fold lower potency at hDAT for ethcathinone |
| Conditions | HEK 293 cells expressing human dopamine transporter; in vitro uptake inhibition assay |
Why This Matters
This quantitative difference directly informs compound selection for studies requiring precise control over dopaminergic vs. noradrenergic activity, as ethcathinone's weak DAT inhibition contrasts sharply with methcathinone's robust DAT activity.
- [1] Simmler LD, Rickli A, Hoener MC, Liechti ME. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. 2014;79:152-160. PMID: 24275046. View Source
